molecular formula C6H8O4 B8106680 Dimethyl Fumarate D6

Dimethyl Fumarate D6

Cat. No.: B8106680
M. Wt: 150.16 g/mol
InChI Key: LDCRTTXIJACKKU-XDMLVRQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl Fumarate D6 is a deuterium-labeled derivative of dimethyl fumarate, a compound known for its therapeutic applications, particularly in the treatment of multiple sclerosis and psoriasis. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be useful in various research applications, including metabolic studies and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl Fumarate D6 can be synthesized through the esterification of fumaric acid with deuterated methanol (methanol-d4) in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of dimethyl fumarate-d6 follows similar principles but on a larger scale. The process involves the continuous feeding of fumaric acid and deuterated methanol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation and crystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Dimethyl Fumarate D6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into the corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Fumaric acid or its derivatives.

    Reduction: Corresponding alcohols or diols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl Fumarate D6 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.

    Biology: Helps in studying the metabolic fate of dimethyl fumarate in biological systems.

    Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of dimethyl fumarate.

    Industry: Employed in the development of new pharmaceuticals and in the study of drug interactions and stability.

Mechanism of Action

The mechanism of action of dimethyl fumarate-d6 is similar to that of dimethyl fumarate. It primarily involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response element genes. This activation results in increased production of antioxidant proteins that protect cells from oxidative stress. Additionally, dimethyl fumarate-d6 modulates the immune response by shifting the balance towards anti-inflammatory pathways, thereby reducing inflammation and providing neuroprotection.

Comparison with Similar Compounds

    Dimethyl fumarate: The non-deuterated form, widely used in the treatment of multiple sclerosis and psoriasis.

    Diroximel fumarate: Another fumarate derivative used for similar therapeutic purposes.

    Monomethyl fumarate: A metabolite of dimethyl fumarate with similar biological activities.

Uniqueness: Dimethyl Fumarate D6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

bis(trideuteriomethyl) (E)-but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRTTXIJACKKU-XDMLVRQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C=C/C(=O)OC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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